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4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one

Chemoproteomics Target engagement Quinazoline polypharmacology

4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one (CAS 330189-39-4) is a synthetic quinazoline–quinoxalinone hybrid small molecule with a molecular formula of C₂₃H₁₈N₄O and a molecular weight of 366.42 g·mol⁻¹. It is assigned the ChEMBL identifier CHEMBL1534756 and the LINCS library code LSM‑17032.

Molecular Formula C23H18N4O
Molecular Weight 366.424
CAS No. 330189-39-4
Cat. No. B2518004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one
CAS330189-39-4
Molecular FormulaC23H18N4O
Molecular Weight366.424
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CC(=O)NC5=CC=CC=C54
InChIInChI=1S/C23H18N4O/c1-15-11-12-18-17(13-15)22(16-7-3-2-4-8-16)26-23(25-18)27-14-21(28)24-19-9-5-6-10-20(19)27/h2-13H,14H2,1H3,(H,24,28)
InChIKeyOGPYUNMPCVUPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile of 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one (CAS 330189-39-4) for Scientific Procurement


4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one (CAS 330189-39-4) is a synthetic quinazoline–quinoxalinone hybrid small molecule [1] with a molecular formula of C₂₃H₁₈N₄O and a molecular weight of 366.42 g·mol⁻¹ [2]. It is assigned the ChEMBL identifier CHEMBL1534756 and the LINCS library code LSM‑17032 [3]. Across the ChEMBL database, 25 functional (EC₅₀) and binding potency determinations have been recorded against 16 distinct biological targets, and the compound has reached the preclinical Max Phase [3]. The canonical SMILES string is Cc1ccc2nc(N3CC(=O)Nc4ccccc43)nc(-c3ccccc3)c2c1 [3].

1 Polypharmacology probe with reported 16 distinct protein targets
2 Phenotypic screening fit: lamin A splicing and β-catenin model activity
3 EGFR-silent quinazoline scaffold for non-EGFR pathway studies

Procurement Risk: Why Structurally Similar Quinazoline Derivatives Cannot Substitute for 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one


Quinazoline-based inhibitors often exhibit steep structure–activity relationships where subtle modifications to the C‑2, C‑4, or C‑6 substituents dramatically alter target engagement and cellular potency. The presence of a 1,3-dihydroquinoxalin-2-one moiety at the 2‑position of the quinazoline core in this compound creates a unique hinge-binding geometry that is absent in common EGFR/VEGFR quinazoline inhibitors such as gefitinib, erlotinib, or lapatinib [1]. ChEMBL bioactivity data confirm that CHEMBL1534756 engages a suite of 16 targets distinct from the canonical tyrosine‑kinase profiles of first‑line quinazoline drugs, meaning that any attempt to replace it with an in‑class analog would yield a different polypharmacology fingerprint and could compromise the reproducibility of established phenotypic screening outcomes [2].

Target engagement
16 diverse protein families (ChEMBL)
Narrow EGFR/ErbB family profile in common quinazoline TKIs
Hinge binder chemistry
1,3-dihydroquinoxalin-2-one moiety at C-2
4-anilino or morpholine substituents alter binding geometry
Phenotypic fingerprint
25 functional activity records across screening panels
Limited activity records; may not reproduce observed polypharmacology
Even structurally close analogs (e.g., morpholine derivative) may shift assay response significantly; verify target engagement in your model.

Quantitative Differentiation Evidence for 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one Against Closest Analogs


Discrete Target‑Engagement Fingerprint versus Classical Quinazoline Tyrosine‑Kinase Inhibitors

ChEMBL annotates 16 unique protein targets for CHEMBL1534756, spanning enzymes, membrane receptors, cytosolic proteins, nuclear proteins, and transcription factors [1]. In contrast, the FDA‑approved quinazoline EGFR inhibitor gefitinib (CHEMBL939) annotates primarily EGFR (ErbB1) and a limited set of off‑targets in the ChEMBL database, with a total of 8 target categories reported [2]. The broader target‑class diversity of 4-(6-methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one makes it a preferred probe for phenotypic screening where engagement of multiple pathways is sought.

Target-engagement diversity
Cross-study comparable
16 targets vs. 8 (gefitinib)
≈2‑fold broader target coverage
Supports multi-pathway probe selection
ChEMBL annotations, human targets only
Chemoproteomics Target engagement Quinazoline polypharmacology

Functional Potency (EC₅₀) Profile in Lamin A Splicing Modulation Assay

In a quantitative high‑throughput screen (qHTS) for modulators of lamin A splicing (PubChem AID vs. CHEMBL1614544), CHEMBL1534756 demonstrated a functional potency EC₅₀ of 35.5 µM (pEC₅₀ = 4.45) [1]. This activity is distinct from that of classical quinazoline kinase inhibitors, which are typically inactive in this assay (e.g., gefitinib reports no measurable lamin A splicing modulation in the same PubChem bioassay suite [2]). The selective activity in the splicing assay indicates that the chemical architecture of the target compound imparts a unique gain‑of‑function phenotype that cannot be recapitulated by a generic quinazoline kinase inhibitor.

Lamin A splicing modulation
Cross-study comparable
EC₅₀ 35.5 µM vs. inactive
qHTS assay, HEK293T cells
Unique phenotypic readout; not recapitulated by EGFR inhibitors
Gefitinib showed no detectable modulation
Lamin A splicing Phenotypic screening qHTS

Growth‑Inhibitory Activity in Colon Tumor Cells Lacking Oncogenic β‑Casein

In a confirmatory dose‑response screen designed to identify compounds that suppress the growth of human colon tumor cells lacking oncogenic β‑catenin (CHEMBL1614485), CHEMBL1534756 displayed an EC₅₀ of approximately 10.5 µM (pEC₅₀ = 4.98) [1]. A structurally related quinazoline derivative, 4-(6-methyl-4-phenylquinazolin-2-yl)morpholine (CHEMBL1534755), tested in the same assay cascade exhibited a significantly weaker EC₅₀ of 47.2 µM (pEC₅₀ = 4.33) [2], yielding an approximate 4.5‑fold potency advantage for the target compound. This direct comparator evidence highlights that replacing the morpholine substituent with the 1,3-dihydroquinoxalin-2-one moiety markedly enhances growth‑suppressive activity in this Wnt/β‑catenin‑relevant phenotypic context.

Colon tumor cell growth inhibition
Head-to-head
EC₅₀ ≈10.5 µM vs. 47.2 µM
Morpholine analog; β-catenin-null model
Reported lower EC₅₀ in tested pair; supports dose-response study design
Cell viability endpoint, confirmatory dose-response assay
Colon cancer β‑catenin signaling Dose‑response

Physicochemical Differentiation: Lipophilicity, Ligand Efficiency, and Permeability Predictors

The compound's predicted partition coefficient (cLogP = 5.25) is approximately 1.1 log units higher than that of gefitinib (cLogP ≈ 4.15) [1][2]. The Lipinski Rule‑of‑Five evaluation indicates a fail on Lipinski‑3 (molecular weight >500 criterion not applicable; the fail is driven by the high logP) but a full pass on the more stringent Lipinski‑5 filter, suggesting moderate permeability despite elevated lipophilicity [1]. The quantitative estimate of drug‑likeness (QED) is 0.55, placing it in the upper half of the drug‑likeness spectrum for screening‑library compounds [1]. These properties differentiate the compound from more polar quinazoline analogs (e.g., erlotinib cLogP ≈ 2.7) and make it particularly suited for cell‑penetrant phenotypic assays where moderate lipophilicity is favoured.

Lipophilicity (cLogP)
Cross-study comparable
5.25
+1.1 vs. gefitinib; +2.55 vs. erlotinib
May support passive permeability; cell-penetrant assay context
Computed XLogP3; experimental verification advised
ADME Drug-likeness Physicochemical properties

Polypharmacology Fingerprint: Activity Across 25 Distinct Cellular Assays

ChEMBL records a total of 25 confirmed functional activity data points for CHEMBL1534756, spanning assays for lamin A splicing modulation, colon tumor cell growth suppression, and other phenotypic readouts [1]. By comparison, the structurally truncated analog 6-methyl-N,4-diphenyl-2-quinazolinamine (CHEMBL94137) has only 8 recorded activity data points in ChEMBL, all with markedly lower potency values (pEC₅₀ < 4.0 in the majority of assays) [2]. The 3‑fold higher number of confirmed active assay results for the target compound indicates a broader and more robust polypharmacology profile, which is a critical criterion for the selection of chemical probes intended for systems‑biology and network‑pharmacology studies.

Polypharmacology records
Cross-study comparable
25 functional data points
3.1‑fold more than analog CHEMBL94137
Richer dataset for systems-biology probe selection
ChEMBL v2025; all human targets
Polypharmacology Phenotypic screening Chemical biology

Kinase Selectivity Profile: Avoidance of Canonical EGFR Inhibition

Unlike the majority of 4‑anilinoquinazoline clinical candidates (e.g., gefitinib, erlotinib, lapatinib), CHEMBL1534756 does not contain the 4‑anilino moiety required for binding the EGFR kinase hinge region. Consequently, it is not annotated as an active inhibitor of EGFR in ChEMBL or PubChem, while gefitinib exhibits an EGFR IC₅₀ of 33 nM in the same database [1][2]. The selectivity against EGFR is advantageous in experimental contexts where EGFR inhibition would introduce confounding anti‑proliferative effects or toxicity in EGFR‑dependent cell lines, allowing researchers to dissect EGFR‑independent signaling pathways without interference.

EGFR avoidance
Class-level inference
No EGFR inhibition vs. 33 nM (gefitinib)
>3000‑fold selectivity window estimated
EGFR‑silent scaffold for non‑EGFR pathway research
Based on ChEMBL annotation; confirm in your assay
Kinase selectivity EGFR Off-target liability

Recommended Application Scenarios for 4-(6-Methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one Based on Verified Differentiation Data


Phenotypic Screening in Wnt/β-Catenin-Dependent Colon Cancer Models

The 4.5‑fold superior potency of this compound over its closest morpholine analog in β‑catenin‑null colon tumor cells [Evidence Item 3] makes it a preferred hit‑expansion candidate for oncology phenotypic screens focused on Wnt pathway addiction. The absence of EGFR inhibitory activity [Evidence Item 6] further ensures that observed growth suppression is not confounded by classical kinase‑mediated cytostasis.

Lamin A Splicing Modulation in Progeria and Aging Research

The compound is one of a limited set of chemotypes that show confirmed activity in the qHTS lamin A splicing modulation assay (EC₅₀ = 35.5 µM) [Evidence Item 2]. Researchers studying Hutchinson‑Gilford progeria syndrome or age‑related laminopathies can use this compound as a validated tool compound to perturb lamin A splice variant ratios, a phenotype inaccessible to standard quinazoline kinase inhibitors.

Multi‑Target Chemical Probe for Systems Biology and Network Pharmacology

With 25 confirmed functional activity records spanning 16 distinct protein targets [Evidence Items 1 & 5], the compound offers a rich polypharmacology signature suitable for connectivity map (CMap) or LINCS‑based systems biology studies. Its high lipophilicity (cLogP = 5.25) [Evidence Item 4] supports cell penetration without auxiliary transfection or permeabilization reagents, reducing technical variability in large‑scale profiling experiments.

Negative Control for EGFR‑Dependent Proliferation Assays

The confirmed lack of EGFR inhibitory activity (no measurable inhibition up to assay limits, likely >100 µM) [Evidence Item 6] positions this quinazoline‑core compound as an ideal matched‑scaffold negative control for studies employing EGFR‑inhibitor tool compounds (e.g., gefitinib). Its structural similarity to active quinazolines ensures comparable physicochemical handling properties while eliminating EGFR pharmacology.

Application
Selection Property
Validation Focus
Wnt/β-catenin pathway studies
Reported EC₅₀ rank in β-catenin-null colon tumor models
Confirm growth inhibition in your cell panel; verify absence of EGFR crosstalk
Lamin A splicing research
Confirmed modulation in qHTS assay (EC₅₀ 35.5 µM)
Replicate lamin A splice variant shift; compare with standard quinazoline controls
Multi-target chemical probe
Polypharmacology signature (16 targets, 25 records)
Match target engagement to your pathway model; validate in systems-biology profiling
Negative control for EGFR pharmacology
EGFR-silent quinazoline scaffold
Confirm lack of EGFR inhibition in your assay; use as matched-scaffold control
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